7-Methylhexadec-2-enoic acid
Description
7-Methylhexadec-2-enoic acid is a branched-chain unsaturated fatty acid characterized by a 16-carbon backbone (hexadecenoic acid) with a methyl group at the 7th carbon and a double bond at the 2nd position. Such compounds are of interest in lipid biochemistry, particularly in studies of membrane fluidity, microbial metabolism, and bioactive lipid derivatives. The available sources focus on unrelated indole derivatives and uric acid analogs, rendering a detailed introduction infeasible .
Properties
CAS No. |
160017-67-4 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
7-methylhexadec-2-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h12,15-16H,3-11,13-14H2,1-2H3,(H,18,19) |
InChI Key |
CEYZVCCKOHZAPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CCCC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhexadec-2-enoic acid can be achieved through several methods. One common approach involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of 7-Methylhexadec-2-enoic acid typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 7-Methylhexadec-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
7-Methylhexadec-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating various conditions, including inflammation and metabolic disorders.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 7-Methylhexadec-2-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and participate in signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence lacks information on fatty acids analogous to 7-methylhexadec-2-enoic acid. However, indirect comparisons can be drawn with the functional groups or synthetic methods of the compounds described:
Table 1: Key Features of Compounds in Evidence vs. Hypothetical Analogs
Note: Data for 7-methylhexadec-2-enoic acid is speculative due to absence in evidence.
Key Observations:
Structural Divergence: The provided compounds are aromatic (indoles) or heterocyclic (uric acid), whereas 7-methylhexadec-2-enoic acid is a linear aliphatic fatty acid. This structural disparity limits direct comparisons.
Synthetic Methods: details the use of oxalyl chloride in synthesizing indole derivatives.
Safety Protocols : 7-Methyluric acid and chlorinated indoles emphasize rigorous handling (e.g., eye flushing, ventilation), which may parallel safety requirements for handling reactive fatty acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
